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Compound of Interest

Compound Name: 1H-Pyrazolo[3,4-B]pyridin-6-amine

CAS No.: 63725-49-5

Cat. No.: B1426152

Get Quote

Executive Summary: The "Privileged" Scaffold
In the landscape of ATP-competitive kinase inhibitors, the pyrazolopyridine scaffold has

emerged as a superior alternative to the classical indazole or quinoline cores. Its "privileged"

status stems from a unique electronic profile that allows for precise tuning of hydrogen bond

donor/acceptor motifs within the hinge region of the kinase ATP-binding pocket.

This guide objectively compares the efficacy of 1H-pyrazolo[3,4-b]pyridine derivatives against

alternative isomers (such as pyrazolo[1,5-a]pyridine) and standard reference inhibitors. We

focus on their application in targeting TBK1 (TANK-binding kinase 1) and c-Met, providing

experimental evidence that validates their superior selectivity profiles and nanomolar potency.

Structural Activity Relationship (SAR) Analysis
Scaffold Geometry: [3,4-b] vs. [1,5-a]
The efficacy of a kinase inhibitor is often dictated by its ability to satisfy the hydrogen bonding

requirements of the kinase "hinge" region.
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1H-Pyrazolo[3,4-b]pyridine: This isomer presents a "linear" fused system where the pyridine

nitrogen and the pyrazole NH are optimally positioned to form a bidentate hydrogen bond

network with hinge residues (e.g., Glu87 and Cys89 in TBK1). This mimics the adenine ring

of ATP.

Pyrazolo[1,5-a]pyridine: Lacking the NH donor in the 5-membered ring (due to the

bridgehead nitrogen), this scaffold often adopts a different binding mode, frequently inducing

a "U-shaped" conformation to access the hydrophobic back pocket. While effective (e.g.,

Selpercatinib), it offers different vector opportunities for R-group substitution compared to the

[3,4-b] system.

Critical Design Elements for Potency
Experimental data suggests that the [3,4-b] isomer offers superior modifiability for Type I

inhibitors.

C3 Position: Ideal for introducing aromatic rings that occupy the hydrophobic gatekeeper

region.

N1 Position: Tolerates solubilizing groups (e.g., morpholine/piperazine tails) that extend into

the solvent front, improving PK properties without disrupting hinge binding.

Case Study: TBK1 Inhibition
Target: TANK-binding kinase 1 (TBK1), a central node in innate immunity and autophagy.[1]

Challenge: Achieving selectivity over the closely related IKK

.

Comparative Efficacy Data
The following table summarizes the inhibitory potency of a novel pyrazolo[3,4-b]pyridine

derivative (Compound 15y) against industry standards BX795 and MRT67307.
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Compound Scaffold Type
TBK1 IC

(nM)

IKK

IC

(nM)

Selectivity
Ratio
(TBK1/IKK

)

Compound 15y
Pyrazolo[3,4-

b]pyridine
0.2 5.6 ~28x

BX795 Aminopyrimidine 7.1 28.7 ~4x

MRT67307 Benzimidazole 19.0 160.0 ~8.4x

BAY-985 Pyrimidine 2.0 2.0 1x (Equipotent)

Analysis: Compound 15y demonstrates a 35-fold improvement in potency over the standard

BX795. The mechanistic driver for this efficacy is the formation of a specific salt bridge between

the protonated nitrogen of the inhibitor's side chain and Asp157 in the TBK1 active site—an

interaction facilitated by the rigid geometry of the pyrazolo[3,4-b]pyridine core.

Visualization: TBK1 Signaling Pathway
To understand the downstream impact of this inhibition, we visualize the TBK1-IRF3 axis.
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Figure 1: Mechanism of Action.[1][2][3] The pyrazolo[3,4-b]pyridine inhibitor blocks TBK1-

mediated phosphorylation of IRF3, preventing the Type I Interferon response.

Experimental Protocols
To replicate these findings or evaluate new derivatives, strict adherence to the following

protocols is required. These protocols are designed to be self-validating with built-in positive

and negative controls.
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ADP-Glo™ Kinase Assay (In Vitro Potency)
Rationale: This bioluminescent assay measures ADP formation, directly correlating to kinase

activity. It is less prone to interference from fluorescent compounds than FRET-based assays.

Materials:

Recombinant TBK1 (0.5 ng/µL final)

Substrate: IRF3 peptide or Casein

ATP (Ultra-pure, 10 µM)

Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Workflow:

Compound Prep: Prepare 3-fold serial dilutions of pyrazolopyridine derivatives in 100%

DMSO. Transfer 50 nL to a 384-well white plate (low volume).

Enzyme Addition: Add 2 µL of TBK1 enzyme solution. Incubate for 10 min at RT (allows

compound-enzyme pre-equilibration).

Reaction Start: Add 3 µL of Substrate/ATP mix. Spin down plate (1000 rpm, 1 min).

Incubation: Incubate at 25°C for 60 minutes.

ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent (stops reaction, depletes remaining ATP).

Incubate 40 min.

Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

Incubate 30 min.

Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

Validation Criteria:

Z'-Factor: Must be > 0.5.
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Control: BX795 must yield an IC50 within 5-10 nM.

Chemical Synthesis Workflow (General [3,4-b] Core)
The following diagram outlines the modular synthesis strategy used to generate the diverse

library of derivatives discussed.
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Figure 2: Modular synthesis of the pyrazolo[3,4-b]pyridine scaffold allows for rapid SAR

exploration at the C4 and C6 positions.

Conclusion
The pyrazolo[3,4-b]pyridine scaffold represents a highly optimized template for kinase

inhibition, particularly where high selectivity is required (e.g., TBK1 over IKK

). The structural rigidity and favorable hydrogen-bonding geometry allow for sub-nanomolar
potency (IC50 < 1 nM) that outperforms traditional aminopyrimidine or benzimidazole scaffolds.

Researchers are advised to utilize the ADP-Glo protocol for primary screening due to its high

sensitivity for low-activity kinases and to prioritize the [3,4-b] isomer when designing Type I

ATP-competitive inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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